2-chloro-N-(2-chloro-4-fluorophenyl)propanamide

Description

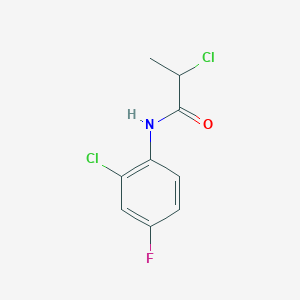

2-Chloro-N-(2-chloro-4-fluorophenyl)propanamide (CAS: 571153-08-7) is a halogenated aromatic amide with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . Its structure comprises a propanamide backbone substituted with a chlorine atom at the α-carbon and a 2-chloro-4-fluorophenyl group attached to the amide nitrogen (Fig. 1). This compound is of interest in medicinal chemistry and agrochemical research due to the combined electronic effects of chlorine and fluorine substituents, which modulate lipophilicity, metabolic stability, and target binding interactions.

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJQRDCXOFVULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and involves the following steps :

- Dissolve 2-chloro-4-fluoroaniline in an inert solvent.

- Add triethylamine to the solution as an acid-binding agent.

- Slowly add chloroacetyl chloride to the mixture while maintaining the temperature.

- Allow the reaction to proceed for several hours.

- Wash the reaction mixture with water to remove any by-products.

- Isolate the product by evaporating the solvent.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the recovery and reuse of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide with structurally related compounds, emphasizing substituent effects on properties and applications.

Notes:

- Molecular weight calculations : For compounds lacking explicit data (e.g., N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide), values are estimated based on structural formulas.

- Substituent effects: Halogens (Cl, F): Increase lipophilicity and resistance to oxidative metabolism. The 2-chloro-4-fluorophenyl group in the target compound optimizes these effects . Electron-withdrawing groups (NO₂, CF₃): Enhance reactivity in electrophilic substitutions (e.g., and ) but may reduce bioavailability due to high polarity. Heterocyclic additions: Morpholine () introduces hydrogen-bonding capacity, improving aqueous solubility for pharmaceutical applications.

Key Research Findings and Implications

Synthetic Utility: 2-Chloro-N-(4-methylphenyl)propanamide (CNMP) is used as a monomer in polymer synthesis, highlighting the role of chloro-propanamides in materials science . The synthesis of (R,S)-2-chloro-N-(3-fluoro-4-methylphenyl)propanamide demonstrates methods for introducing fluorine into aromatic systems, a common strategy in drug design .

Biological Activity :

- Compounds like N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide () and 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride () suggest structural motifs associated with central nervous system (CNS) targeting, though specific mechanisms remain unelucidated in the provided evidence.

Physicochemical Properties :

- The nitro group in 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide () significantly increases polarity, which may limit blood-brain barrier penetration but enhance binding to charged biological targets.

Biological Activity

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A chloro group,

- A fluorophenyl moiety,

- An amide functional group.

The chemical formula is , with a molecular weight of approximately 233.09 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they can enhance the compound's biological activity through electronic effects and steric properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-chloro-4-fluoroaniline and appropriate acylating agents.

- Reaction Conditions : The reaction is generally carried out in organic solvents (like dichloromethane) under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of to against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

- The compound also demonstrated activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation. The mechanism of action is thought to involve:

- Interaction with cellular receptors,

- Inhibition of key metabolic pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A recent investigation highlighted its effectiveness against multi-drug resistant strains, suggesting a role in developing new antibiotics .

- Anticancer Mechanisms : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.